molecular formula C7H6ClNO4S B1304186 (4-Nitrophenyl)methanesulfonyl chloride CAS No. 4025-75-6

(4-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1304186
CAS No.: 4025-75-6
M. Wt: 235.65 g/mol
InChI Key: CAXRPEAFHWDFTD-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H6ClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 4-nitrophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more controlled environments to ensure safety and efficiency. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) and solvents like dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst in solvents like methanol.

Major Products Formed:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

(4-Nitrophenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the nitro group, used in similar nucleophilic substitution reactions.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.

Uniqueness: (4-Nitrophenyl)methanesulfonyl chloride is unique due to the presence of the nitro group, which adds an additional site for chemical modification and can influence the reactivity and properties of the compound .

Properties

IUPAC Name

(4-nitrophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXRPEAFHWDFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383287
Record name (4-Nitrophenyl)methanesulfonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-75-6
Record name 4-Nitrobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4025-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)methanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenyl)methanesulfonyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitrobenzyl bromide (100.0 g, 0.46 mol), sodium sulphite (84.8 g, 0.67 mol) and water (316 ml) was heated at 90° C. for 5 h. The solution was cooled and the resultant solid filtered and washed with diethyl ether. The product was dried under vacuum at 60° C. (95 g, 86%). Phosphorus pentachloride (78 g, 0.375 mol) was added to sodium 4-nitrobenzylsulphonate (60 g, 0.25 mol) and the mixture heated at 90° C. for 2 h. The mixture was cooled and volatile material removed under vacuum. The residue was dissolved in dichloromethane (500 ml) and water (150 ml). The organic layer was separated, dried over anhydrous sodium sulphate, filtered and evaporated to give 4-nitrobenzyl sulphonyl chloride (48.9 g, 83%) which was pure by 1H NMR. Methylamine gas was bubbled through a solution of 4-nitrobenzyl sulphonyl chloride (37.9 g, 0.16 mol), in dichloromethane (325 ml), until uptake had ceased (0.5 h). The resulting solid was filtered, washed with H2O and dried under vacuum to give the title-sulphonamide (32.5 g, 88%), δ (250 MHz, D6 -DMSO) 2.61 (3H, s, Me), 4.55 (2H, s, CH2), 7.06 (1H, s, NH), 7.66 (2H, d, J=8.7Hz, Ar--H), 8.25 (2H, d, J=8.7Hz, Ar--H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.8 g
Type
reactant
Reaction Step One
Name
Quantity
316 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
sodium 4-nitrobenzylsulphonate
Quantity
60 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 28.3 g (118 mmol, 1.0 equiv.) of finely ground sodium 4-nitrobenzyl sulfonate in 250 mL of toluene was added 24.6 g (118 mmol, 1.0 equiv) of finely ground phosphorous pentachloride as the solid in portions. After addition the mixture was heated to reflux for one hour. The mixture was cooled, and volatile material was removed in vacuo. The residue was dissolved in 500 mL chloroform and 250 mL of water. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and concentrated to give 27.8 g (100%) of 4-nitrobenzyl sulfonyl chloride, pure by 1H NMR.
Name
sodium 4-nitrobenzyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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